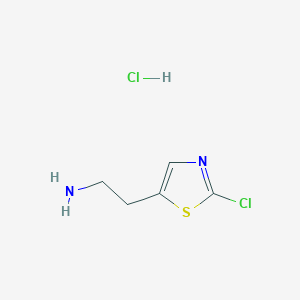

2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(2-chloro-1,3-thiazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2S.ClH/c6-5-8-3-4(9-5)1-2-7;/h3H,1-2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMQOOLKBSARDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been known to interact with a variety of biological targets, contributing to their broad spectrum of activities.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes.

Biochemical Analysis

Biochemical Properties

2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring structure allows it to participate in nucleophilic and electrophilic substitution reactions, making it a versatile compound in biochemical assays. It has been observed to interact with enzymes such as kinases and phosphatases, influencing their activity and thereby modulating cellular signaling pathways. Additionally, this compound can bind to specific protein targets, altering their conformation and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and overall cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme pH conditions can lead to its degradation, affecting its efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that this compound can have sustained effects on cellular function, including alterations in cell cycle progression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have minimal toxic effects, while still exerting its biochemical and cellular effects. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound’s efficacy plateaus or adverse effects become prominent. These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways. For example, it can inhibit or activate enzymes involved in glycolysis, the tricarboxylic acid cycle, and amino acid metabolism. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its intracellular accumulation. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and function. The distribution of this compound within tissues is also dependent on its interaction with plasma proteins and its ability to cross biological barriers.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with specific proteins or lipids. The subcellular localization of this compound can influence its biochemical properties and interactions, thereby modulating its overall cellular effects.

Biological Activity

2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride (CAS No. 1803592-95-1) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiparasitic applications. This article delves into its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is CHClNS, with a molecular weight of 199.09 g/mol. Its structure includes a thiazole ring, which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHClNS |

| Molecular Weight | 199.09 g/mol |

| CAS Number | 1803592-95-1 |

| SMILES | C1=C(SC(=N1)Cl)CCN |

| InChI Key | CJILRQDPFGETKS-UHFFFAOYSA-N |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole moieties exhibit significant activity against various bacterial strains.

Case Studies and Research Findings

-

Antibacterial Activity : A study reported that thiazole derivatives demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, the minimum inhibitory concentration (MIC) values for related compounds ranged from 0.23 to 0.70 mg/mL against Bacillus cereus and Escherichia coli .

Compound MIC (mg/mL) Target Bacteria 3 0.23 - 0.70 Bacillus cereus 4 0.23 Escherichia coli 5 0.11 Staphylococcus aureus - Antifungal Activity : Another study assessed the antifungal properties of thiazole derivatives, showing promising results against fungi such as Candida albicans and Aspergillus species. The compounds exhibited MIC values as low as 0.11 mg/mL against T. viride, significantly outperforming traditional antifungal agents like ketoconazole .

- Antiparasitic Activity : The compound has also been evaluated for its efficacy against protozoan parasites such as Cryptosporidium. In vitro studies indicated that related thiazole derivatives possess moderate potency against C. parvum, with EC50 values around 2.1 μM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazole derivatives. Modifications in the thiazole ring or substituents can significantly influence potency and selectivity.

Key Observations

Comparison with Similar Compounds

Table 1: Key Properties of 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine Hydrochloride and Analogs

Substituent Position and Electronic Effects

- Chlorine Position : The target compound’s chlorine at thiazole position 2 contrasts with 5-Chloro-1,3-thiazol-2-amine hydrochloride (Cl at position 5, amine at position 2) . Positional isomerism significantly alters electronic distribution; the 2-chloro group may enhance electrophilic reactivity compared to the 5-chloro analog.

Physicochemical Properties

- Salt Form: The dihydrochloride salts (e.g., 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride) exhibit higher solubility in aqueous media compared to monohydrochloride forms but may require adjusted formulation for drug delivery .

- Molecular Weight and Bulk : The phenyl-substituted analog ([4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride ) has a higher molecular weight (289.22 g/mol) due to aromatic bulk, which may reduce membrane permeability .

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride typically involves:

- Synthesis of the 2-chloro-1,3-thiazole core, often via cyclization reactions involving thiourea derivatives.

- Introduction of the ethanamine side chain at the 5-position of the thiazole ring, frequently through nucleophilic substitution or reductive amination.

- Conversion of the free amine to its hydrochloride salt for improved isolation and purity.

Preparation of the 2-Chloro-1,3-thiazole Core

A key precursor is 2-chloro-5-chloromethyl-1,3-thiazole, which can be synthesized via several routes:

Thiourea Cyclization Route : Aldehydes or chloromethyl derivatives react with thiourea in suitable solvents (ketones, alcohols, nitriles) to form intermediates such as N-[[5-(2-aminothiazol)yl]-methyl]thiourea salts. These intermediates undergo diazotization and chlorination steps to yield 2-chloro-5-chloromethyl-1,3-thiazole.

Rearrangement and Chlorination : Compounds of formula (III), obtained from thiocyanate reactions with aldehydes, are converted to 2-chloro-5-chloromethyl-1,3-thiazole through rearrangements, ether cleavage, and chlorination using agents like thionyl chloride or phosphorus oxychloride.

Reaction Conditions : Diazotization is typically performed at low temperatures (0 to 5 °C) with copper(I) chloride and tert-butyl nitrite in acetonitrile/HCl mixtures, followed by extraction and purification steps.

Introduction of the Ethanamine Side Chain

The ethanamine side chain at the 5-position of the thiazole ring is introduced mainly by nucleophilic substitution or reductive amination:

Nucleophilic Substitution : The chlorine atom in 2-chloro-5-chloromethyl-1,3-thiazole is substituted by ethane-1-amine or its derivatives under controlled conditions. The use of solvents like methyl cellosolve improves yield and purity.

Recyclization Reaction : An unusual recyclization reaction involving 1-chloromethyl-3,4-dihydroisoquinolines with thioamides or thioureas has been reported to yield thiazole derivatives with ethanamine moieties, confirmed by NMR and X-ray crystallography.

Ammonia Addition : When converting product salts into free bases, ammonia addition at elevated temperatures (~100 °C) is necessary to ensure complete neutralization and conversion.

Conversion to Hydrochloride Salt

- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound's stability and facilitates isolation.

Representative Data Table of Preparation Steps

Research Findings and Optimization Notes

Solvent Choice : Methyl cellosolve is preferred for nucleophilic substitution due to better yields and product purity compared to other solvents.

Temperature Control : Ammonia neutralization at elevated temperatures (~100 °C) is critical for complete conversion of salts to free bases; room temperature neutralization is inefficient.

Chlorination Agents : Use of thionyl chloride or phosphorus oxychloride in chlorination steps provides efficient conversion to chlorinated thiazoles.

Yield and Selectivity : Recent improvements in synthetic routes have aimed to increase overall yields to ≥80–85% and enhance selectivity while minimizing toxic solvent use and metal salt waste.

Q & A

Q. What are the established synthetic routes for 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves:

- Stepwise functionalization of the thiazole ring, followed by amine group introduction via reductive amination or nucleophilic substitution.

- Critical parameters include temperature control (±2°C stability), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd/C for hydrogenation).

- Enzymatic approaches using transaminases have shown promise for chiral amine synthesis, requiring optimization of enzyme loading (5–20% w/w) and cofactor recycling systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be analyzed?

Methodological Answer:

- 1H/13C NMR : Focus on thiazole proton shifts (δ 7.2–8.1 ppm) and amine proton coupling patterns (e.g., broad singlet at δ 1.5–2.5 ppm). Use DMSO-d6 for solubility and to observe exchangeable protons.

- FT-IR : Confirm C-Cl stretching (650–750 cm⁻¹) and NH₂ deformation (1580–1650 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <3 ppm mass error. Cross-reference with fragmentation patterns of analogous thiazoles .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental spectroscopic data for this compound?

Methodological Answer:

- X-ray crystallography : Use SHELXL for structure refinement, particularly for ambiguous proton assignments. Collect data at 100 K to minimize thermal motion artifacts .

- Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts. Discrepancies >0.3 ppm may indicate tautomerism or solvent effects .

- Dynamic NMR experiments : Variable-temperature studies (e.g., −40°C to 25°C) can reveal conformational exchange in amine groups .

Q. What methodologies are recommended for optimizing multi-step synthesis protocols involving sensitive intermediates?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to assess interactions between temperature (X₁), solvent ratio (X₂), and catalyst loading (X₃). Prioritize factors using Pareto charts.

- In-line monitoring : Use ReactIR or PAT (Process Analytical Technology) to track intermediate formation (e.g., thiazole ring closure at 160–180 cm⁻¹ in IR).

- Protection strategies : Temporarily mask the amine group with Boc or Fmoc to prevent side reactions during thiazole halogenation .

Q. How should researchers design stability studies to determine optimal storage conditions for this hygroscopic compound?

Methodological Answer:

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks, monitoring via HPLC (95% purity threshold).

- Lyophilization : Assess stability in lyophilized vs. solution states (pH 3–7 buffers).

- Moisture-sensitive assays : Use Karl Fischer titration to quantify water absorption (<0.1% w/w recommended for long-term storage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.